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Compound of Interest

Compound Name:

1-[2-

(Trifluoromethyl)phenyl]propan-2-

one

Cat. No.: B109658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for various isomers

of (trifluoromethyl)phenylpropanone. Understanding the distinct spectral characteristics of these

isomers is crucial for their unambiguous identification in complex research and development

settings, particularly in the fields of medicinal chemistry and drug discovery where precise

molecular structure is paramount. This document summarizes key ¹H NMR, ¹³C NMR, ¹⁹F

NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the ortho-, meta-, and

para-substituted isomers of 1-(trifluoromethyl)phenyl-1-propanone, alongside data for 1-phenyl-

3,3,3-trifluoro-1-propanone.

Spectroscopic Data Summary
The following tables present a compilation of the available spectroscopic data for the isomers

of (trifluoromethyl)phenylpropanone. This data is essential for distinguishing between the

isomers based on the unique electronic environments of their nuclei and functional groups.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound
Aromatic Protons
(ppm)

-CH₂- Protons
(ppm)

-CH₃ Protons (ppm)

2'-

(Trifluoromethyl)propio

phenone

7.75-7.50 (m, 4H) 2.95 (q, 2H) 1.18 (t, 3H)

3'-

(Trifluoromethyl)propio

phenone

8.20-7.60 (m, 4H) 3.05 (q, 2H) 1.25 (t, 3H)

4'-

(Trifluoromethyl)propio

phenone*

8.06 (d, 2H), 7.73 (d,

2H)
3.0-3.1 (q, 2H, est.) 1.2-1.3 (t, 3H, est.)

1-Phenyl-3,3,3-

trifluoro-1-propanone
8.00-7.50 (m, 5H) 3.75 (q, 2H) -

1-Phenyl-1-propanone

(Reference)
7.95-7.45 (m, 5H) 3.00 (q, 2H) 1.22 (t, 3H)

Note: Data for 4'-(Trifluoromethyl)propiophenone is estimated based on data from the closely

related 4'-(Trifluoromethyl)acetophenone[1][2].

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Compoun
d

C=O
Aromatic
C-CF₃

Aromatic
CH

CF₃ -CH₂- -CH₃

2'-

(Trifluorom

ethyl)propi

ophenone

~200 ~130 (q) 132-126 ~124 (q) ~32 ~8

3'-

(Trifluorom

ethyl)propi

ophenone

~199 ~131 (q) 134-126 ~124 (q) ~32 ~8

4'-

(Trifluorom

ethyl)propi

ophenone*

197.0 134.5 (q)
128.7,

125.8 (q)
123.7 (q) ~32 ~8

1-Phenyl-

3,3,3-

trifluoro-1-

propanone

190.1 -

134.5,

129.4,

128.8

115.9 (q) 44.8 (q) -

1-Phenyl-

1-

propanone

(Reference

)[3]

200.7 -

137.0,

132.9,

128.6,

128.0

- 31.7 8.2

Note: Data for the propiophenone side chain in the trifluoromethyl-substituted isomers are

estimated based on 1-phenyl-1-propanone. Data for the aromatic ring of 4'-

(Trifluoromethyl)propiophenone is based on 4'-(Trifluoromethyl)acetophenone[4].

Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm,
referenced to CFCl₃)
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Compound Chemical Shift (ppm)

2'-(Trifluoromethyl)propiophenone -59 to -61

3'-(Trifluoromethyl)propiophenone ~ -62.5

4'-(Trifluoromethyl)propiophenone -63.2

1-Phenyl-3,3,3-trifluoro-1-propanone -65.4

Note: Chemical shifts for trifluoromethyl groups on a benzene ring typically appear in the range

of -55 to -65 ppm[5][6].

Table 4: Infrared (IR) Spectroscopy Data (cm⁻¹)
Compound C=O Stretch (cm⁻¹) C-F Stretch (cm⁻¹)

Aromatic C-H
Stretch (cm⁻¹)

2'-

(Trifluoromethyl)propio

phenone

~1690 ~1320 ~3070

3'-

(Trifluoromethyl)propio

phenone[7][8]

1694 1325 3075

4'-

(Trifluoromethyl)propio

phenone

~1688 ~1325 ~3070

1-Phenyl-3,3,3-

trifluoro-1-propanone
1700-1720 1100-1300 ~3070

1-Phenyl-1-propanone

(Reference)[3]
1685 - 3060

Table 5: Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M⁺) Major Fragments

2'-

(Trifluoromethyl)propiophenon

e

202
173 ([M-C₂H₅]⁺), 145 ([M-

C₂H₅-CO]⁺)

3'-

(Trifluoromethyl)propiophenon

e[7]

202
173 ([M-C₂H₅]⁺), 145 ([M-

C₂H₅-CO]⁺), 77 ([C₆H₅]⁺)

4'-

(Trifluoromethyl)propiophenon

e

202
173 ([M-C₂H₅]⁺), 145 ([M-

C₂H₅-CO]⁺)

1-Phenyl-3,3,3-trifluoro-1-

propanone
188

105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺),

69 ([CF₃]⁺)

1-Phenyl-1-propanone

(Reference)[3]
134

105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺),

51

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the compound

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube.

¹H NMR: Spectra are acquired on a 300, 400, or 500 MHz spectrometer. A standard pulse

sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak

or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR: Spectra are acquired on the same spectrometer, typically at a frequency of 75,

100, or 125 MHz. Proton-decoupled spectra are obtained using a standard pulse sequence
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with a 90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10

seconds.

¹⁹F NMR: Spectra are acquired on a spectrometer equipped with a fluorine probe, typically at

a frequency of 282 or 376 MHz. Proton-decoupled spectra are often acquired to simplify the

spectrum. Chemical shifts are referenced to an external standard, typically CFCl₃ at 0 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).[9] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the

ATR crystal.[10][11][12]

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates or ATR crystal is first recorded

and automatically subtracted from the sample spectrum. Data is typically collected over the

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Electron Ionization (EI) is a common method for these types of molecules. The

sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing

ionization and fragmentation.[13][14][15]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Experimental workflow for the spectroscopic analysis of

(trifluoromethyl)phenylpropanone isomers.

Logical Relationship for Isomer Identification
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Caption: Logical relationship for the identification of (trifluoromethyl)phenylpropanone isomers

based on spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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